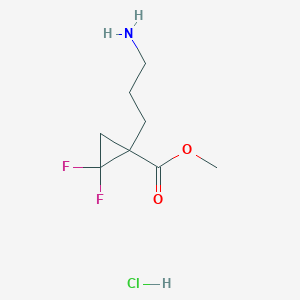

Methyl1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride

Description

Methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride (C₆H₁₀ClF₂NO₂, MW: 201.60) is a cyclopropane derivative featuring a 3-aminopropyl side chain, a methyl carboxylate ester, and two fluorine atoms on the cyclopropane ring . It is marketed as a synthetic building block (Ref: 3D-TPD51584) by CymitQuimica, with applications in pharmaceutical research and organic synthesis . The compound’s structural complexity and functional groups make it a versatile intermediate for drug development, particularly in modifying pharmacokinetic properties or enhancing target binding.

Properties

IUPAC Name |

methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c1-13-6(12)7(3-2-4-11)5-8(7,9)10;/h2-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWWMIMMLUOJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1(F)F)CCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the difluoromethyl group. The aminopropyl group is then added through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Purification steps, including crystallization and recrystallization, are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropane carboxylic acids, while substitution reactions can produce various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes and receptors, modulating their activity. The difluoromethyl group enhances the compound’s stability and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Amino-2,2-difluorocyclopropane Hydrochloride

- Structure: C₃H₅ClF₂N (simplified cyclopropane core lacking the aminopropyl and carboxylate groups).

- Key Features: Used as an intermediate in synthesizing quinolone antibiotics (e.g., 6,8-difluoro-1-(2,2-difluorocyclopropyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid) . Simpler structure with fewer functional groups, leading to lower molecular weight (MW: ~163.61) and higher volatility compared to the target compound.

- Applications : Primarily in antibacterial agent synthesis.

rac-Methyl (1S,3R)-3-(Aminomethyl)-2,2-difluorocyclopropane-1-carboxylate Hydrochloride

- Structure: C₆H₁₀ClF₂NO₂ (isomeric with the target compound but substitutes aminomethyl for aminopropyl).

- Key Features: Similar molecular weight (201.60) but shorter side chain, reducing steric hindrance and hydrophilicity . Potential differences in solubility (lower logP due to shorter alkyl chain) and reactivity in conjugation reactions.

- Applications : Likely used in similar synthetic pathways but with altered pharmacokinetic profiles.

(1R,2R)-1-Amino-2-(Difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]cyclopropanecarboxamide Hydrochloride

- Structure : C₉H₁₅ClF₂N₂O₃S (MW: 304.74).

- Higher molecular weight and logP (2.94) compared to the target compound, suggesting increased lipophilicity and membrane permeability .

- Applications : Targeted therapeutic agents (e.g., enzyme inhibitors or receptor modulators).

Structural and Functional Analysis (Table)

Key Research Findings

- Solubility and Bioavailability: The carboxylate ester enhances solubility in polar solvents, while the aminopropyl chain may improve tissue penetration relative to simpler cyclopropane derivatives .

- Synthetic Utility : Unlike the sulfonyl carboxamide derivative (), the target compound’s ester group allows facile hydrolysis to carboxylic acids, enabling prodrug strategies .

Biological Activity

Methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride has the following characteristics:

- IUPAC Name : Methyl 1-(aminomethyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride

- Molecular Formula : C₆H₉F₂N O₂·HCl

- Molecular Weight : 195.12 g/mol

- CAS Number : 15296066

- Purity : ≥95%

This compound features a cyclopropane ring with two fluorine atoms, which enhances its reactivity and biological profile.

The biological activity of methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that the difluorocyclopropane moiety may contribute to increased binding affinity for certain biological targets.

Inhibition Studies

One significant study demonstrated that related compounds, such as 2,2-difluorocyclopropanecarboxylic acid, act as slow-dissociating inhibitors of ACC deaminase with submicromolar affinity . This suggests that methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride may exhibit similar inhibitory properties against enzymes involved in metabolic pathways.

Biological Activity Overview

The compound's biological activities can be summarized in the following table:

Case Study: Toxicological Evaluation

A toxicological assessment revealed significant effects on heart muscle cells and skeletal muscle infiltrations in animal models exposed to similar aminopropyl compounds. The lowest observed adverse effect level (LOAEL) was determined to be 4 mg/kg body weight . These findings highlight the need for careful evaluation of safety profiles when considering therapeutic applications.

Synthesis and Applications

Methyl 1-(3-aminopropyl)-2,2-difluorocyclopropane-1-carboxylate hydrochloride serves as a versatile building block in organic synthesis. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. The compound has been utilized in the synthesis of various pharmaceuticals, demonstrating its utility in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.